Buspirone EP Impurity J

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Buspirone EP Impurity J (CAS 2726492-72-2, molecular formula C34H52N6O5, molecular weight 624.81 g/mol) is a European Pharmacopoeia-specified process-related impurity of the anxiolytic drug buspirone hydrochloride. Chemically defined as 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate, it is also recognized in the USP compendium as Buspirone Open Ring Spirodimer Impurity.

Molecular Formula C₃₃H₅₀N₆O₅
Molecular Weight 610.79
Cat. No. B1159324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuspirone EP Impurity J
Synonyms4-(7,9-Dioxo-8-aza[4,5]decan-8-yl)butyl 1-(2-oxo-2((4-(4-9pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentanecarboxylate
Molecular FormulaC₃₃H₅₀N₆O₅
Molecular Weight610.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buspirone EP Impurity J (CAS 2726492-72-2): Pharmacopoeial Reference Standard for Buspirone Open Ring Spirodimer Quantification


Buspirone EP Impurity J (CAS 2726492-72-2, molecular formula C34H52N6O5, molecular weight 624.81 g/mol) is a European Pharmacopoeia-specified process-related impurity of the anxiolytic drug buspirone hydrochloride [1]. Chemically defined as 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate, it is also recognized in the USP compendium as Buspirone Open Ring Spirodimer Impurity [2]. The compound is a dimeric species formed via hydrolytic ring-opening of the azaspirodecane-dione imide ring followed by esterification condensation with a buspirone-derived fragment, making it structurally distinct among the approximately 14 EP-listed buspirone impurities (A through N) . It is supplied as a fully characterized reference standard with detailed Certificate of Analysis (CoA) data compliant with regulatory guidelines, intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA and commercial production settings [2].

Why Buspirone EP Impurity J Cannot Be Substituted by Other Buspirone-Related Impurities in Analytical or Procurement Contexts


Buspirone EP Impurity J occupies a structurally unique position within the buspirone impurity landscape that precludes substitution by any other EP-listed impurity. While Buspirone EP Impurity F (Open Ring Dimer, CAS 2512210-24-9) is also a dimeric species, it lacks the spirocyclic azaspirodecane-dione moiety entirely, instead featuring two buspirone side chains linked symmetrically — resulting in a molecular formula of C33H51N9O3 (MW 621.8) versus Impurity J's C34H52N6O5 (MW 624.8) [1]. Buspirone EP Impurity H (Diester Dimer, CAS 2708578-34-9, C33H50N8O4, MW 622.82) represents yet another dimeric connectivity distinct from Impurity J [2]. The monomeric open-ring impurity (EP Impurity E, CAS 257877-43-3, MW 403.5) shares only the ring-opened pharmacophore fragment without the dimeric architecture [3]. These structural differences translate into non-interchangeable chromatographic retention behavior, distinct MS fragmentation patterns, and different UV absorption characteristics — each critical for accurate quantification in HPLC-UV and LC-MS/MS methods [4]. Furthermore, Impurity J's unique formation pathway — hydrolytic ring-opening of the spirocyclic imide followed by esterification — produces a degradation marker that is mechanistically distinct from oxidative impurities such as Buspirone N-Oxide (CAS 220747-81-9), meaning that selection of the correct reference standard is essential for stability-indicating method validation [5].

Quantitative Differentiation Evidence for Buspirone EP Impurity J: Direct Comparator Data for Procurement Decision Support


Molecular Identity Differentiation: Impurity J vs. Closest Dimeric Impurities (F and H) — Formula, MW, and Heteroatom Count

Buspirone EP Impurity J (C34H52N6O5, MW 624.81) differs from its closest dimeric analog Impurity F (C33H51N9O3, MW 621.83) by +1 carbon, +1 hydrogen, −3 nitrogen, and +2 oxygen atoms, yielding a molecular weight difference of +2.98 Da [1][2]. Compared with Impurity H (C33H50N8O4, MW 622.82), Impurity J differs by +1 carbon, +2 hydrogen, −2 nitrogen, and +1 oxygen, with a molecular weight difference of +1.99 Da [1][3]. These compositional differences produce distinct monoisotopic masses (Impurity J: 624.39991878 Da) and isotopic distribution patterns, enabling unambiguous differentiation by high-resolution mass spectrometry (HRMS) with mass accuracy better than 5 ppm [1]. The heteroatom composition (6N/5O for J vs. 9N/3O for F vs. 8N/4O for H) directly affects ionization efficiency in electrospray ionization (ESI) MS detection, with Impurity J's higher oxygen content favoring negative-ion mode sensitivity while Impurity F's higher nitrogen count favors positive-ion mode [4].

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Lipophilicity Differential: Impurity J XLogP3 4.5 vs. Buspirone API LogP 2.63 — Chromatographic Retention Implications

Buspirone EP Impurity J exhibits a computed XLogP3 value of 4.5, representing a 1.87 log-unit increase in lipophilicity over the parent drug buspirone (logP 2.63) [1][2]. This 1.87 ΔlogP translates to an approximately 74-fold increase in octanol-water partition coefficient (logP difference of 1.87 ≈ 10^1.87 = 74×), predicting substantially longer retention on reversed-phase C18 columns under typical pharmacopoeial gradient conditions (10 mM KH2PO4 pH 6.1 / acetonitrile) [3]. The topological polar surface area (TPSA) of Impurity J is 125 Ų compared to 69.64 Ų for buspirone, indicating that despite higher overall polarity from additional H-bond acceptors (9 vs. 7 for buspirone), the dominant chromatographic behavior is governed by the increased hydrocarbon scaffold [1]. In contrast, the monomeric open-ring impurity (EP Impurity E, MW 403.5) has a lower computed lipophilicity due to its free carboxylic acid group, while the highly polar EP Impurity K (C9H13NO2, MW 167.21) elutes near the solvent front [4]. This intermediate-to-late elution profile of Impurity J is a critical parameter for system suitability testing where resolution between Impurity J and the buspirone API peak must be demonstrated [3].

Reversed-phase HPLC method development Lipophilicity prediction Impurity retention behavior

Dual Pharmacopoeial Identity: EP Impurity J and USP Open Ring Spirodimer Impurity Cross-Compendial Recognition

Buspirone EP Impurity J holds a dual pharmacopoeial identity: it is designated as 'Buspirone EP Impurity J' under the European Pharmacopoeia monograph for Buspirone Hydrochloride and simultaneously recognized in the United States Pharmacopeia as 'Buspirone Open Ring Spirodimer Impurity' [1]. This cross-compendial recognition is not shared by all EP buspirone impurities. For example, Buspirone EP Impurity F is known in the USP as 'Buspirone Open Ring Dimer Impurity' (a structurally distinct entity lacking the spiro moiety), while EP Impurity N corresponds to 'Buspirone USP Related Compound N', and EP Impurity I corresponds to '5-Chloro Buspirone (USP)' [2][3]. The specific naming convention for Impurity J — explicitly including 'Spirodimer' — reflects its unique retention of the azaspiro[4.5]decane-7,9-dione scaffold within the dimeric structure, a feature absent in Impurity F and Impurity H [1]. Regulatory submissions (ANDA, DMF) that reference both EP and USP monographs require impurity reference standards that satisfy both compendial identities; Impurity J's unambiguous dual recognition eliminates the need for separate EP-grade and USP-grade procurement [4].

Pharmacopoeial harmonization Regulatory reference standards Cross-compendial method validation

Formation Pathway Specificity: Hydrolytic Ring-Opening Esterification vs. Oxidative and Halogenated Impurity Pathways

Buspirone EP Impurity J arises through a specific two-step formation pathway: (1) hydrolytic ring-opening of the 8-azaspiro[4.5]decane-7,9-dione imide ring in buspirone to generate a ring-opened carboxylic acid intermediate, followed by (2) esterification condensation between this ring-opened intermediate and an intact buspirone molecule [1]. This pathway is mechanistically distinct from other buspirone-related impurities: Buspirone N-Oxide (CAS 220747-81-9, MW 401.5) forms via oxidative N-oxidation of the piperazine nitrogen; EP Impurity I (5-Chloro Buspirone, CAS 2725354-99-2, MW 419.9) originates from chlorinated starting material carryover; and EP Impurity M (Bromobutyl Impurity, CAS 80827-62-9, MW 256.1) derives from incomplete alkylation during synthesis [2][3]. The hydrolytic susceptibility of the imide ring means that Impurity J serves as a specific marker for hydrolytic degradation conditions (aqueous acidic or basic environments, elevated temperature/humidity), whereas N-Oxide formation indicates oxidative stress, and Impurity I indicates starting material quality issues [1]. This pathway specificity has direct implications for stability-indicating method design: laboratories monitoring hydrolytic degradation must include Impurity J as a key resolution marker, while those focused on oxidative degradation would prioritize N-Oxide [4].

Impurity formation mechanism Degradation pathway analysis Forced degradation studies

Salt Form Versatility: Free Base, Hydrochloride, and Oxalate Forms with Differentiated Handling and Solubility Profiles

Buspirone EP Impurity J is commercially available in three distinct salt/forms: (a) free base (CAS 2726492-72-2, C34H52N6O5, MW 624.81), (b) hydrochloride salt (C34H52N6O5·HCl, MW 624.83 + 36.46), and (c) oxalate salt (CAS 2726492-73-3, C34H52N6O5·C2H2O4 = C36H54N6O9, MW 714.86) [1]. The free base form exhibits limited aqueous solubility (slightly soluble in DMSO and methanol per vendor specifications) and is recommended for organic-solvent-based HPLC diluents [2]. The hydrochloride salt offers improved aqueous solubility for reversed-phase HPLC mobile phase compatibility, while the oxalate salt provides enhanced crystallinity and storage stability at 2–8°C refrigerated conditions [1]. This is in contrast to many other EP buspirone impurities that are available predominantly in a single form. For example, EP Impurity F is primarily available as the free base, and EP Impurity N is available only as the free base (CAS 257877-44-4, C22H32N2O4, MW 388.50) [3]. The availability of multiple salt forms of Impurity J permits laboratories to select the form most compatible with their specific analytical diluent system (aqueous, organic, or mixed), minimizing solubility-related assay variability [2].

Reference standard salt selection Analytical method solubility optimization Reference material storage stability

ICH Q3A Reporting and Identification Thresholds: Specified Impurity J Quantification at the 0.10% Threshold Requires Authentic Reference Standard

Per ICH Q3A(R2) guidelines, organic impurities present at levels ≥0.10% (or daily intake ≥1.0 mg) in a drug substance require identification and specified control in the monograph [1]. The Kartal et al. (2000) validated HPLC method for buspirone HCl demonstrated that specified impurities are controlled at not more than 0.3% and unspecified impurities at not more than 0.1%, with a limit of quantification (LOQ) of 1.25 ng/µL for buspirone HCl and linear range of 1.25–500 ng/µL [2]. Buspirone EP Impurity J, as a named EP-specified impurity, must be quantified against its own authenticated reference standard — not against the buspirone API calibration curve — to meet regulatory identification and qualification requirements [3]. The USP similarly mandates that 'all reasonable attempts' be made to identify impurities above 0.10% [1]. Using buspirone API as a surrogate standard for Impurity J quantification introduces systematic error due to differential UV response factors arising from the distinct chromophore composition (Impurity J contains two UV-absorbing moieties: the pyrimidinyl-piperazine at ~240 nm and the azaspirodecane-dione at ~210 nm, vs. one of each in buspirone API) [2][4]. This dual-chromophore characteristic means that Impurity J's response factor at 240 nm (typical detection wavelength for buspirone) may differ significantly from the API, necessitating relative response factor (RRF) determination using the authentic Impurity J standard [2].

ICH Q3A compliance Impurity quantification threshold Regulatory specification limits

Optimal Procurement and Application Scenarios for Buspirone EP Impurity J Reference Standard


Stability-Indicating HPLC Method Validation for Buspirone Hydrochloride API and Finished Dosage Forms Under Hydrolytic Stress Conditions

During forced degradation studies per ICH Q1A(R2), Buspirone EP Impurity J serves as the primary marker for hydrolytic degradation of the azaspirodecane-dione imide ring. As established in Evidence Item 4, Impurity J forms specifically via hydrolytic ring-opening followed by esterification — a pathway distinct from oxidative N-Oxide formation. Laboratories validating stability-indicating methods should spike Impurity J reference standard at the 0.10%–0.30% specification range to demonstrate method specificity, linearity (1.25–500 ng/µL range per the Kartal et al. 2000 validated method [1]), and accuracy (recovery 90–110%). The dual-chromophore nature of Impurity J (Evidence Item 6) necessitates determination of relative response factor (RRF) at 240 nm against buspirone API using the authentic Impurity J standard, as use of API calibration without correction introduces systematic quantification bias. System suitability criteria should include resolution between Impurity J and the buspirone API peak (minimum Rs ≥ 1.5), leveraging the significant lipophilicity differential (XLogP3 4.5 vs. logP 2.63, Evidence Item 2) that ensures chromatographic separation under optimized gradient conditions [1][2].

LC-MS/MS Impurity Profiling and Identification in ANDA Regulatory Submissions Requiring EP and USP Dual Compliance

For ANDA submissions requiring both EP and USP monograph compliance, Buspirone EP Impurity J provides a single-reference-standard solution due to its dual pharmacopoeial identity as both 'EP Impurity J' and 'USP Open Ring Spirodimer Impurity' (Evidence Item 3). When developing LC-MS/MS impurity profiling methods, the distinct molecular identity (C34H52N6O5, monoisotopic mass 624.39991878 Da) and heteroatom composition (6N/5O) enable unambiguous differentiation from the closest dimeric impurities — Impurity F (C33H51N9O3, 9N/3O) and Impurity H (C33H50N8O4, 8N/4O) — by HRMS with mass accuracy better than 5 ppm (Evidence Item 1). Laboratories should select the free base form for organic-solvent-based LC-MS diluents or the HCl salt for aqueous-compatible workflows, depending on the ionization mode and mobile phase composition (Evidence Item 5). The reference standard should be used to establish MS/MS fragmentation libraries specific to the spirodimer scaffold, enabling confident identification in unknown impurity screens [3].

Quality Control Batch Release Testing: Quantification of Specified Impurity J at the ICH Q3A 0.10% Identification Threshold

Routine QC batch release testing of buspirone hydrochloride API requires quantification of EP Impurity J against its authenticated reference standard, not against buspirone API calibration. Per ICH Q3A(R2), impurities present at ≥0.10% must be identified and specified, and per the Kartal et al. (2000) validated method, specified impurities are controlled at ≤0.3% and unspecified at ≤0.1% with an LOQ of 1.25 ng/µL [1] (Evidence Item 6). For high-throughput QC laboratories, the oxalate salt form (CAS 2726492-73-3, storage at 2–8°C) is recommended for its enhanced crystallinity and long-term storage stability compared to the free base (Evidence Item 5). The reference standard should be used to prepare calibration standards covering the 0.05%–0.50% range relative to the API test concentration, with system suitability demonstrated by resolution between Impurity J and buspirone (Rs ≥ 1.5) and peak area RSD ≤ 2.0% (n = 6) [1][4].

Method Transfer and Cross-Validation Between EP and USP Compendial Methods for Global Regulatory Filings

For pharmaceutical companies pursuing simultaneous EMA and FDA approval, Buspirone EP Impurity J enables streamlined method transfer because it is explicitly recognized in both EP and USP monographs under a chemically unambiguous name (Evidence Item 3). During cross-validation, laboratories should compare the relative retention time (RRT) of Impurity J obtained under EP gradient conditions (10 mM KH2PO4 pH 6.1/ACN) versus USP conditions, and document any systematic differences in RRF at the specified detection wavelengths (210 nm and 240 nm). The free base form (ambient shipping and storage) is the most universally compatible across different compendial diluent systems, while the hydrochloride salt may be preferred if the receiving laboratory's SOP specifies aqueous diluents (Evidence Item 5). Successful cross-validation requires demonstration that Impurity J is chromatographically resolved from all other specified impurities (particularly Impurities F and H, the closest dimeric analogs differing by −3N/+2O and −2N/+1O respectively, Evidence Item 1) with resolution ≥ 1.5 for all critical peak pairs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buspirone EP Impurity J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.